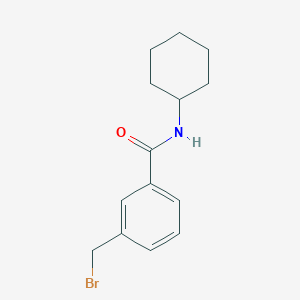

3-(bromomethyl)-N-cyclohexylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(bromomethyl)-N-cyclohexylbenzamide" is a brominated benzamide with a cyclohexyl group attached to the nitrogen atom of the amide bond. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated benzamides and related structures, which can be useful for understanding the chemical behavior and properties of "3-(bromomethyl)-N-cyclohexylbenzamide".

Synthesis Analysis

The synthesis of brominated benzamides and related compounds can be achieved through various methods. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization indicates that bromine can be introduced into benzamide structures in a controlled manner . Similarly, the synthesis of 3H-labeled benzamides using lithium borotritide suggests that specific isotopic labeling can be achieved in the synthesis of benzamide derivatives . These methods could potentially be adapted for the synthesis of "3-(bromomethyl)-N-cyclohexylbenzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using X-ray crystallography. For example, the crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, both belonging to the monoclinic system, with differences in molecular packing . This suggests that "3-(bromomethyl)-N-cyclohexylbenzamide" may also exhibit polymorphism, which could affect its physical properties and reactivity.

Chemical Reactions Analysis

Brominated benzamides can undergo further chemical transformations. The products from the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones can be elaborated via palladium-catalyzed cross-coupling reactions or converted into other heterocycles . This indicates that "3-(bromomethyl)-N-cyclohexylbenzamide" may also be a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized by various spectroscopic methods, such as NMR, IR, and GC-MS, as well as by elemental analysis and X-ray analysis . These techniques can be used to confirm the structure and purity of synthesized compounds. The presence of a bromine atom in the structure of "3-(bromomethyl)-N-cyclohexylbenzamide" would likely influence its reactivity, particularly in electrophilic aromatic substitution reactions.

Scientific Research Applications

Organic Synthesis

Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives : This study discusses the synthesis of benzamide derivatives, using bromomethyl compounds as intermediates, showing their potential as non-peptide CCR5 antagonists with biological activity (Bi, 2015).

Synthesis of Substituted D,L-Phenylglycines : The amidoalkylation of benzylchloride and N-benzylbenzamide using compounds like p-bromomethyl-d,l-phenylglycines demonstrates the versatility of bromomethyl compounds in creating complex organic molecules (Ben-Ishai et al., 1977).

Materials Science

Hyperbranched Polyethers Synthesis : In this research, 5-(Bromomethyl)-1,3-dihydroxybenzene was used for synthesizing polymers, indicating the utility of bromomethyl compounds in polymer science (Uhrich et al., 1992).

Fabrication of Crosslinked Polybenzimidazole Membranes : Bromomethyls containing crosslinkers were used to covalently crosslink polybenzimidazole membranes for high temperature proton exchange membrane fuel cells, demonstrating an application in energy technology (Yang et al., 2018).

Mechanism of Action

Target of Action

It’s known that bromomethyl compounds can be used to access bicyclic peptides with diverse conformations . These peptides are a powerful modality for engaging challenging drug targets such as protein-protein interactions .

Mode of Action

The mode of action of 3-(bromomethyl)-N-cyclohexylbenzamide involves its use as a linker in the formation of bicyclic peptides . The compound can react with cysteine residues under aqueous buffer conditions, leading to the formation of bicyclic peptides . This process is efficient, with broad substrate scope and compatibility with high-throughput screening .

Result of Action

The result of the action of 3-(bromomethyl)-N-cyclohexylbenzamide is the formation of bicyclic peptides with diverse conformations . These peptides can engage challenging drug targets such as protein-protein interactions, potentially leading to therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(bromomethyl)-N-cyclohexylbenzamide. For instance, the compound reacts with cysteine residues under aqueous buffer conditions , suggesting that pH and solvent conditions may influence its reactivity.

properties

IUPAC Name |

3-(bromomethyl)-N-cyclohexylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGUIQWHJGHALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(bromomethyl)-N-cyclohexylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)

![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)

![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)

![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)